molecular formula C17H22N6O B2734745 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol CAS No. 897619-30-6

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol

Cat. No.: B2734745
CAS No.: 897619-30-6
M. Wt: 326.404
InChI Key: AYKZHAGYKNNWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzylamino group at position 4, a methyl group at position 1, and an ethylaminoethanol substituent at position 4. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes and receptors such as phosphodiesterases (PDEs) and kinases . Pyrazolo[3,4-d]pyrimidines are widely explored for anticancer, antimicrobial, and anti-inflammatory applications, with structural modifications significantly influencing potency and selectivity .

Properties

IUPAC Name

2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-3-23(9-10-24)17-20-15(14-12-19-22(2)16(14)21-17)18-11-13-7-5-4-6-8-13/h4-8,12,24H,3,9-11H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKZHAGYKNNWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323555
Record name 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

897619-30-6
Record name 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol involves a multi-step process. The starting materials typically include 4-aminopyrazole and benzylamine, which undergo cyclization and subsequent functionalization to form the desired product.

  • Step 1: : Synthesis of 4-(benzylamino)pyrazole through the reaction of 4-aminopyrazole with benzylamine under appropriate conditions (e.g., heating or using a catalyst).

  • Step 2: : Formation of 1-methylpyrazolo[3,4-d]pyrimidine by reacting the intermediate with appropriate reagents like methyl iodide.

  • Step 3: : Introduction of the ethylaminoethanol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial synthesis may involve continuous flow reactors to optimize reaction conditions, improve yield, and ensure consistent quality. Catalysts and solvents are carefully selected to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol can undergo various chemical reactions, including:

  • Oxidation: : The compound may be oxidized to introduce new functional groups or to increase its reactivity.

  • Reduction: : Reduction reactions may be employed to modify the compound’s electronic properties.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, which can be used to introduce or replace specific functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

  • Catalysts: : For substitution reactions, catalysts such as palladium on carbon (Pd/C) may be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a wide range of functionalized pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Chemistry

The compound is used as a building block for synthesizing more complex molecules and is valuable in organic synthesis due to its versatile reactivity.

Biology

It shows promise in biological assays for its potential therapeutic properties. Researchers are exploring its use in developing inhibitors or activators of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its structure-activity relationship (SAR) studies help in designing more effective drugs.

Industry

The compound can be utilized in the development of new materials or as a catalyst in chemical reactions, enhancing industrial processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. It may bind to enzymes, altering their activity, or interact with receptors, modulating signaling pathways. The detailed mechanism of action depends on the particular biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol and related derivatives:

Compound Name Molecular Weight Key Substituents Biological Activity (IC₅₀ or EC₅₀) Solubility/LogP Trends Reference
Target Compound : this compound 355.39 g/mol - 4-Benzylamino
- 1-Methyl
- 6-Ethylaminoethanol
Anticancer (HCT-116: IC₅₀ ~4.5 µM*) Enhanced aqueous solubility
3-{[4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol 312.38 g/mol - 4-Benzylamino
- 1-Methyl
- 6-Aminopropanol
Not reported Moderate solubility (logP ~1.2)
PDEi5: 4-(3-Ethyl-4-((4-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoic acid 406.40 g/mol - 4-(4-Fluorobenzylamino)
- 1-Methyl
- 6-Benzoc acid
PDE inhibitor (Cryptosporidium) Low solubility (logP ~3.5)
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol 485.58 g/mol - 4-(3,5-Dimethylphenylamino)
- 1-Phenyl
- 6-Piperazinyl ethanol
Not reported High solubility (polar piperazine)
Compound 1 (Ismail et al., 2016): 2-((4-(Benzylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol 326.35 g/mol - 4-Benzylamino
- No methyl group
- 6-Aminoethanol
HCT-116: IC₅₀ = 4.5 µM Moderate solubility

Note: The target compound’s IC₅₀ is inferred from structurally similar derivatives in .

Key Findings:

Substituent Effects on Activity: The benzylamino group at position 4 is critical for anticancer activity, as seen in the target compound and Compound 1 (IC₅₀ = 4.5 µM) . Replacement with 4-fluorobenzylamino (PDEi5) shifts activity toward PDE inhibition . 1-Methyl substitution (target compound) improves metabolic stability compared to non-methylated analogs (e.g., Compound 1) .

Solubility and Bioavailability: The ethylaminoethanol side chain in the target compound enhances water solubility compared to analogs with hydrophobic groups (e.g., PDEi5’s benzoic acid). Piperazine-containing derivatives (e.g., ) show even higher solubility due to their polar nature.

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution or Suzuki coupling, similar to intermediates in . For example, Pd-catalyzed cross-coupling or amine displacement reactions are common for introducing substituents at positions 4 and 6 .

Structure-Activity Relationship (SAR): Position 6 modifications: Ethanolamine derivatives (target compound, Compound 1) show superior anticancer activity over propanol analogs (e.g., ), suggesting chain length and terminal hydroxyl groups are critical for target binding. Position 1 methylation reduces off-target interactions, as seen in the target compound’s improved selectivity over 1-phenyl derivatives (e.g., ).

Biological Activity

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol is a complex organic compound with significant potential in medicinal chemistry. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure

The compound can be represented as follows:

C19H25N7O\text{C}_{19}\text{H}_{25}\text{N}_{7}\text{O}

It consists of:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A benzylamino group that enhances its pharmacological properties.
  • An ethanolamine moiety that contributes to its solubility and biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a range of biological activities. The specific compound under discussion has been investigated for several key activities:

Anticancer Activity

Studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.

Compound NameTargetEffect
This compoundCDK2Inhibition of cell proliferation
3-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidineVarious cancer linesInduction of apoptosis

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting key inflammatory pathways. Pyrazolo[3,4-d]pyrimidines have been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Gene Expression Alteration : Changes in gene expression profiles have been observed in treated cells, affecting pathways related to survival and proliferation.

Case Studies

Several studies have explored the effects of pyrazolo[3,4-d]pyrimidine derivatives on specific cancer types:

  • Study on HepG2 Cells : A derivative demonstrated significant cytotoxicity against HepG2 liver carcinoma cells with an IC50 value indicating potent anti-cancer activity.
  • Colorectal Cancer Research : Another study reported that a similar compound induced apoptosis in HCT116 colorectal cancer cells through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidineLacks ethanol moietyAnticancer activity
8-(1-methylethyl)-pyrazolo[3,4-d]pyrimidineAlkyl substitutionAnti-inflammatory effects

The presence of both benzyl and ethyl amino groups alongside the hydroxyl group in this compound enhances its solubility and biological activity compared to others.

Q & A

Basic Research Questions

Q. What synthetic pathways are typically employed for synthesizing 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include nucleophilic substitution of the benzylamino group and subsequent coupling with ethylaminoethanol under reflux in ethanol. Optimization includes solvent selection (e.g., ethanol for polarity), temperature control (reflux at ~78°C), and purification via recrystallization or column chromatography. Catalyst screening (e.g., palladium for cross-coupling) and microwave-assisted synthesis may improve yield .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) confirms substituent positions and ring connectivity. Mass Spectrometry (MS) validates molecular weight, while Infrared Spectroscopy (IR) identifies functional groups (e.g., -OH in ethanolamine). High-Resolution MS (HRMS) and X-ray crystallography (if crystalline) provide additional structural certainty .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or phosphatase targets) with fluorometric/colorimetric readouts. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity. Cell-based assays (e.g., cytotoxicity in cancer lines) assess preliminary bioactivity. Always include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzylamino vs. cyclohexylamino substituents) influence biological activity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that the benzylamino group enhances target affinity due to π-π stacking with aromatic residues, while bulkier substituents (e.g., cyclohexylamino) may reduce solubility and membrane permeability. Compare activity data across analogs (see table below) and use computational docking to identify key binding interactions .
SubstituentTarget Affinity (IC50)Solubility (mg/mL)
Benzylamino12 nM0.8
Cyclohexylamino45 nM0.3
Table adapted from , highlighting substituent effects.

Q. How can researchers resolve contradictions in reported activity data for structurally similar pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Validate findings using orthogonal assays (e.g., SPR alongside enzymatic assays) and standardize protocols (e.g., ATP concentration in kinase assays). Meta-analysis of published data and collaborative replication studies can clarify inconsistencies .

Q. What computational strategies predict the compound’s interaction with biological targets and guide rational design?

  • Methodological Answer : Molecular docking (AutoDock, Glide) models binding poses, while Molecular Dynamics (MD) simulations assess stability. Quantum Mechanics/Molecular Mechanics (QM/MM) evaluates electronic interactions. Tools like ICReDD’s reaction path search integrate computational predictions with experimental validation to prioritize synthetic targets .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modification?

  • Methodological Answer : Introduce hydrophilic groups (e.g., ethanolamine’s -OH) to enhance aqueous solubility. Reduce logP via substituent polarity (e.g., replacing methyl with hydroxyl). Assess metabolic stability using liver microsome assays and introduce steric hindrance (e.g., methyl groups) to block cytochrome P450 oxidation .

Q. What experimental designs address low yield in the final coupling step of synthesis?

  • Methodological Answer : Screen coupling reagents (e.g., HATU vs. EDCI) and catalysts (e.g., Pd(OAc)₂ for cross-coupling). Optimize stoichiometry (1.2–1.5 equiv of amine nucleophile) and solvent (DMF or DMSO for polar aprotic conditions). Microwave-assisted synthesis (100–150°C, 30 min) can accelerate reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.